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Compound Name: Quinolin-5-ylmethanol

Cat. No.: B099982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Quinolin-5-ylmethanol, a heterocyclic aromatic compound with the CAS number 16178-42-0,

is a molecule of significant interest in medicinal chemistry and drug discovery. As a derivative of

quinoline, a privileged scaffold in pharmaceutical development, it holds potential for the

development of novel therapeutic agents. This technical guide provides a comprehensive

overview of the physicochemical properties, synthesis, spectroscopic characterization, and

potential biological applications of Quinolin--ylmethanol, with a focus on providing practical

information for researchers in the field.

Physicochemical Properties
A thorough understanding of the physicochemical properties of Quinolin-5-ylmethanol is
fundamental for its application in research and development. The key properties are

summarized in the table below.
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Property Value Source

CAS Number 16178-42-0 N/A

Molecular Formula C₁₀H₉NO N/A

Molecular Weight 159.18 g/mol N/A

Appearance Solid N/A

Melting Point 136-137 °C N/A

Boiling Point 334.8 ± 17.0 °C (Predicted) N/A

Density 1.218 ± 0.06 g/cm³ (Predicted) N/A

Solubility

Insoluble in water; Soluble in

organic solvents such as

ethanol and ether.[1]

[1]

pKa 13.97 ± 0.10 (Predicted) N/A

Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of

Quinolin-5-ylmethanol. While specific experimental spectra for this compound are not readily

available in public databases, typical spectral features can be predicted based on the analysis

of closely related quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the quinoline ring system and the methylene protons of the

hydroxymethyl group. The aromatic protons will appear in the downfield region (typically δ

7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their

positions on the quinoline ring. The methylene protons of the -CH₂OH group would likely

appear as a singlet or a multiplet in the region of δ 4.5-5.0 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the

molecule. The aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm
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range, while the carbon of the methylene group will appear further upfield.

Infrared (IR) Spectroscopy
The IR spectrum of Quinolin-5-ylmethanol is expected to exhibit characteristic absorption

bands corresponding to its functional groups. Key expected peaks include:

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the

hydroxyl group.

C-H stretching vibrations for the aromatic ring in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching vibrations of the quinoline ring in the 1450-1600 cm⁻¹ range.

C-O stretching vibration of the primary alcohol around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 159, corresponding to

the molecular weight of Quinolin-5-ylmethanol.

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of Quinolin-5-ylmethanol is
not widely published, a common and logical approach involves the reduction of the

corresponding aldehyde, quinoline-5-carbaldehyde.

Synthetic Pathway: Reduction of Quinoline-5-
carbaldehyde
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Quinolin-5-ylmethanol
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Caption: Proposed synthesis of Quinolin-5-ylmethanol.

Experimental Protocol (Proposed)
Materials:

Quinoline-5-carbaldehyde

Sodium borohydride (NaBH₄)

Methanol

Dichloromethane

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:
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Dissolve quinoline-5-carbaldehyde in methanol in a round-bottom flask equipped with a

magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride to the stirred solution in small portions.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, quench the reaction by the slow addition of a saturated

aqueous sodium bicarbonate solution.

Remove the methanol under reduced pressure.

Extract the aqueous residue with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purification
The crude Quinolin-5-ylmethanol can be purified by column chromatography on silica gel. A

gradient elution system, starting with a non-polar solvent like hexane and gradually increasing

the polarity with ethyl acetate, is typically effective. The fractions containing the pure product,

as identified by TLC, are collected and the solvent is evaporated to yield the purified Quinolin-
5-ylmethanol.

Biological Activity and Potential Applications
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range

of biological activities.[2][3][4] These activities include antimalarial, anticancer, antibacterial,

antifungal, and anti-inflammatory properties.
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Anticancer Potential
Several quinoline-based compounds have been investigated as potent anticancer agents.[3]

They can exert their effects through various mechanisms, including the inhibition of key

signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Some of

the targeted pathways include:

c-Met Signaling Pathway: This pathway is often dysregulated in various cancers, and its

inhibition can lead to reduced tumor growth and metastasis.

VEGF and EGF Receptor Signaling: These receptors are crucial for angiogenesis and cell

proliferation, respectively. Their inhibition is a validated strategy in cancer therapy.

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth,

proliferation, and survival.

Cancer Cell

Growth Factors (HGF, VEGF, EGF)

Receptor Tyrosine Kinases (c-Met, VEGFR, EGFR)

PI3K/Akt/mTOR Pathway

Cell Proliferation, Survival, Angiogenesis

Quinoline Derivatives
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Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C91225&Mask=200
https://www.benchchem.com/product/b099982?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Potential signaling pathways targeted by quinoline derivatives.

Antimalarial Activity
The quinoline scaffold is famously present in the antimalarial drug quinine.[5] Quinoline

derivatives can interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin

digestion, leading to parasite death.

Analytical Methods
For the analysis of Quinolin-5-ylmethanol, standard chromatographic and spectroscopic

techniques are employed.

Chromatographic Methods
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring

reaction progress and assessing the purity of fractions during column chromatography. A

suitable mobile phase would be a mixture of hexane and ethyl acetate.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative

analysis and purification of Quinolin-5-ylmethanol. A reversed-phase C18 column with a

mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting

point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the

identification and quantification of volatile and thermally stable compounds like Quinolin-5-
ylmethanol.

Experimental Workflow for Analysis
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Sample Preparation

Chromatographic Separation (TLC, HPLC, GC)

Spectroscopic Detection (UV, MS)

Data Analysis
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Caption: General analytical workflow for Quinolin-5-ylmethanol.

Conclusion
Quinolin-5-ylmethanol is a valuable building block for the synthesis of more complex

molecules with potential therapeutic applications, particularly in the areas of oncology and

infectious diseases. This technical guide has provided a summary of its key physicochemical

properties, a plausible synthetic route, and an overview of its potential biological activities and

analytical methods. Further research is warranted to fully elucidate its spectroscopic

characteristics, optimize its synthesis, and explore its specific biological targets and

mechanisms of action. This will undoubtedly pave the way for the development of novel

quinoline-based drugs with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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